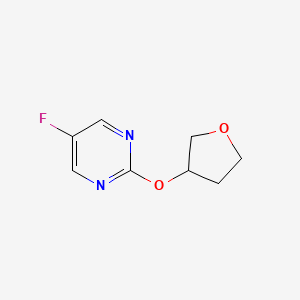

5-Fluoro-2-(oxolan-3-yloxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(oxolan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRWCUZKNIAFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Oxolan 3 Yloxy Pyrimidine

Retrosynthetic Analysis and Strategic Disconnections for 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most prominent disconnection is the ether linkage, which connects the fluorinated pyrimidine (B1678525) ring and the oxolane (tetrahydrofuran) ring.

This leads to two primary synthons: a 5-fluoropyrimidine (B1206419) electrophile and an oxolan-3-olate nucleophile. The corresponding synthetic equivalents would be a 5-fluoropyrimidine bearing a suitable leaving group at the 2-position (e.g., a halogen) and oxolan-3-ol. This disconnection suggests an etherification reaction as the key bond-forming step.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Disconnection of this compound

This strategic disconnection forms the basis for the development of the core synthetic pathways discussed in the following sections.

Development and Optimization of Core Synthetic Pathways to this compound

The synthesis of this compound hinges on the efficient preparation of its key building blocks and their subsequent coupling.

A crucial precursor for the synthesis is a 5-fluoropyrimidine activated at the 2-position for nucleophilic substitution. A common and effective precursor is 2-chloro-5-fluoropyrimidine (B20137) or 2-bromo-5-fluoropyrimidine. The synthesis of these precursors can be achieved through various methods. One established method involves the diazotization of 2-amino-5-fluoropyrimidine in the presence of a halogen source. rsc.org Alternatively, fluorination of pre-existing pyrimidine rings can be accomplished using specialized fluorinating agents. rsc.org

Table 1: Examples of Synthetic Routes to 5-Fluoro-2-halopyrimidines

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Aminopyrimidine | Selectfluor, Ag2CO3 | 2-Amino-5-fluoropyrimidine | rsc.org |

| 2-Aminopyrimidine | Diazotization in fluoroboric acid | 2-Fluoropyrimidine | rsc.org |

| 2,4-dichloro-5-fluoropyrimidine | Selective reduction | 2-chloro-5-fluoropyrimidine | Patent CN101314594B |

This table is for illustrative purposes and may not represent the complete scope of synthetic methods.

Oxolan-3-ol, also known as tetrahydrofuran-3-ol, is the other key building block. It can be synthesized through several routes. One common method involves the cyclization of 1,2,4-butanetriol (B146131) under acidic conditions. wikipedia.org Another approach starts from commercially available epichlorohydrin, which undergoes acid-catalyzed opening, protection, cyclization, and deprotection to yield oxetan-3-ol, a related cyclic ether. atlantis-press.com While this specific reference is for oxetan-3-ol, similar principles can be applied to the synthesis of oxolan-3-ol from appropriate starting materials.

Table 2: Synthetic Approaches to Oxolan-3-ol

| Starting Material | Key Steps | Product | Reference |

| 1,2,4-Butanetriol | Acid-catalyzed cyclization | Oxolan-3-ol | wikipedia.org |

| 2,3- or 2,5-Dihydrofuran | Hydroboration-oxidation | Oxolan-3-ol | wikipedia.org |

| L-Malic acid | Esterification, reduction, cyclodehydration | (S)-3-hydroxytetrahydrofuran | wikipedia.org |

This table provides examples of synthetic strategies and is not exhaustive.

The final and critical step in the synthesis is the formation of the ether linkage between the 5-fluoropyrimidine core and the oxolan-3-ol moiety. The Williamson ether synthesis is a widely used and effective method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of oxolan-3-ol with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile and displaces the leaving group (e.g., chloride or bromide) from the 2-position of the 5-fluoropyrimidine ring.

A typical reaction scheme is as follows:

Scheme 1: Williamson Ether Synthesis of this compound

Table 3: Typical Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 2-Chloro-5-fluoropyrimidine | Oxolan-3-ol | Sodium hydride (NaH) | Dimethylformamide (DMF) | Room temperature to 80 °C |

| 2-Bromo-5-fluoropyrimidine | Oxolan-3-ol | Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (B95107) (THF) | Room temperature to reflux |

Optimization of this reaction may involve screening different bases, solvents, and temperature profiles to maximize yield and minimize side reactions.

Another potential coupling method is the Mitsunobu reaction, which allows for the formation of an ether from an alcohol and a nucleophile under milder, neutral conditions using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org This method could be advantageous if the starting materials are sensitive to basic conditions.

Stereoselective Synthesis Approaches to Enantiomerically Pure this compound (if applicable)

Since oxolan-3-ol is a chiral molecule, this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. In many pharmaceutical applications, a single enantiomer is desired due to differences in biological activity and potential for off-target effects. Therefore, stereoselective synthesis is a critical consideration.

The synthesis of enantiomerically pure this compound can be achieved by using an enantiomerically pure oxolan-3-ol building block. Methods for the stereoselective synthesis of (R)- and (S)-oxolan-3-ol have been reported, often starting from chiral pool materials like L-malic acid or employing asymmetric synthesis strategies. wikipedia.org For instance, (S)-3-hydroxytetrahydrofuran has been synthesized from L-malic acid. wikipedia.org

Once the enantiopure oxolan-3-ol is obtained, it can be used in the etherification reaction described in section 2.2.3. The Williamson ether synthesis and the Mitsunobu reaction are known to proceed with inversion of stereochemistry at the chiral center if a suitable leaving group is attached to it, or with retention if the alcohol is the nucleophile. In the proposed synthesis where the alcohol is the nucleophile, the stereochemistry of the oxolan-3-ol is expected to be retained in the final product.

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.orgnumberanalytics.com In the synthesis of this compound, several aspects can be optimized for sustainability.

For the Williamson ether synthesis, traditional solvents like DMF are effective but have environmental and health concerns. Greener alternatives such as ionic liquids or deep eutectic solvents are being explored for this reaction. numberanalytics.com The use of microwave irradiation can also accelerate the reaction, potentially reducing energy consumption and reaction times. chegg.com

Furthermore, the development of catalytic versions of the Williamson ether synthesis that avoid the stoichiometric formation of salt byproducts is an active area of research. acs.org Phase-transfer catalysis can also improve the efficiency of the reaction in biphasic systems, reducing the need for large volumes of organic solvents. youtube.com

Table 4: Green Chemistry Approaches for Ether Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Use of Safer Solvents | Replacing DMF or THF with greener alternatives like ionic liquids or biorenewable solvents. | Reduced toxicity and environmental impact. |

| Energy Efficiency | Employing microwave-assisted synthesis for the etherification step. | Shorter reaction times, lower energy consumption. |

| Catalysis | Exploring catalytic Williamson ether synthesis to minimize salt waste. | Improved atom economy, reduced waste. |

| Use of Renewable Feedstocks | Investigating bio-based routes for the synthesis of oxolan-3-ol. | Reduced reliance on fossil fuels. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable on a larger scale.

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Oxolan 3 Yloxy Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine

High-resolution NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules like this compound in solution.

While specific spectra for this compound are not available, a suite of 2D NMR experiments would be required for a complete assignment of its ¹H and ¹³C chemical shifts.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, establishing the connectivity of protons within the pyrimidine (B1678525) and oxolane rings. For instance, it would show correlations between adjacent protons in the oxolane ring and between the protons on the pyrimidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique would identify direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and typically more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the oxolane ring to the pyrimidine ring via the ether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides critical information about the molecule's three-dimensional structure and preferred conformation in solution, such as the spatial relationship between the oxolane and pyrimidine rings.

A hypothetical data table for the types of correlations that would be observed is presented below.

| Technique | Expected Correlations for this compound |

| COSY | Correlations between adjacent CH/CH₂ protons within the oxolane ring. |

| Correlation between H4 and H6 protons of the pyrimidine ring (if applicable). | |

| HSQC | Direct correlation of each proton to its attached carbon atom. |

| HMBC | Long-range correlations from oxolane protons to the pyrimidine C2 carbon through the ether oxygen. |

| Long-range correlations from pyrimidine protons to other carbons within the pyrimidine ring. | |

| NOESY | Through-space correlations between protons on the oxolane ring and the proton at the C6 position of the pyrimidine ring, confirming conformational preferences. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds. nih.govnih.gov For this compound, the ¹⁹F NMR spectrum would provide key information. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, offering insight into the electron-withdrawing effects of the fluorine on the pyrimidine ring. Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would be observed, providing additional structural confirmation. For instance, coupling to the H4 and H6 protons of the pyrimidine ring would be expected. nih.gov

Single-Crystal X-ray Diffraction Studies for Solid-State Structure of this compound (if available)

No published single-crystal X-ray diffraction data for this compound could be located. If suitable crystals were grown, this technique would provide the most precise information about the molecule's structure in the solid state.

X-ray diffraction analysis would determine the precise spatial coordinates of each atom in the crystal lattice. From this data, a detailed table of intramolecular parameters could be generated. This would include:

Bond Lengths: The exact distances between bonded atoms (e.g., C-F, C-N, C-O, C-C). These values can be compared to standard values for similar chemical fragments to understand electronic effects, such as the influence of the fluorine substituent on the pyrimidine ring's geometry.

Bond Angles: The angles formed between three connected atoms, defining the geometry around each atom.

Torsion Angles: These angles describe the conformation of the molecule, such as the rotation around the C-O bond connecting the two rings.

A representative (but hypothetical) data table format is shown below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C5 | F | Data not available | |

| Bond Length | C2 | O | Data not available | |

| Bond Angle | N1 | C2 | N3 | Data not available |

| Torsion Angle | C2 | O | C(oxolane) | C(oxolane) |

The crystal structure would also reveal how molecules of this compound arrange themselves in the solid state. This analysis focuses on non-covalent interactions that govern the crystal packing, which can include:

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···N, C-H···O, or C-H···F hydrogen bonds might be present.

π-π Stacking: Interactions between the electron clouds of adjacent pyrimidine rings.

Halogen Bonding: Potential interactions involving the fluorine atom.

Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis of this compound

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The resulting spectra feature bands that correspond to specific functional groups and skeletal vibrations. For this compound, these techniques would identify characteristic vibrations.

C-F Stretching: A strong band in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.

Pyrimidine Ring Vibrations: A series of characteristic bands for C=C, C=N, and C-N stretching, as well as ring breathing modes.

Oxolane Ring Vibrations: C-H and C-O stretching and bending modes associated with the saturated heterocyclic ring.

C-O-C Ether Stretching: Asymmetric and symmetric stretching modes for the ether linkage.

Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental spectra to assign the observed vibrational bands accurately.

A summary of expected vibrational modes is provided in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyrimidine Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Oxolane Ring |

| C=N / C=C Stretch | 1400 - 1650 | Pyrimidine Ring |

| C-F Stretch | 1000 - 1400 | Fluoro-substituent |

| C-O-C Stretch | 1050 - 1250 | Ether Linkage |

Reactivity and Reaction Mechanisms of 5 Fluoro 2 Oxolan 3 Yloxy Pyrimidine

Reactivity of the Pyrimidine (B1678525) Ring in 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 3. These nitrogen atoms are electron-withdrawing, which significantly reduces the electron density of the ring system compared to benzene. This inherent electron deficiency, or π-deficiency, is the primary driver of the pyrimidine core's reactivity, making it susceptible to nucleophilic attack while being highly resistant to electrophilic substitution.

The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The reaction is further facilitated by the presence of the 5-fluoro substituent, which enhances the ring's electrophilicity through its strong inductive electron-withdrawing effect. In this compound, the most activated positions for nucleophilic attack are C4 and C6, which are para and ortho to the ring nitrogens, respectively.

While the 2-(oxolan-3-yloxy) group or the 5-fluoro group could theoretically act as leaving groups, the C-F bond is exceptionally strong, and alkoxy groups are generally poor leaving groups compared to halogens. Therefore, SNAr reactions on the unsubstituted this compound core, which would require the displacement of a hydride ion, are unfavorable. However, this core structure is highly activated for the displacement of a suitable leaving group, such as a halogen, if present at the C4 or C6 position. For instance, starting from a precursor like 4-chloro-5-fluoro-2-(oxolan-3-yloxy)pyrimidine, a wide variety of nucleophiles can be introduced at the C4 position under mild conditions.

Common nucleophiles used in SNAr reactions with activated fluoropyrimidines include amines, alkoxides, and thiolates. These reactions are crucial for building molecular complexity in medicinal chemistry. youtube.comnih.gov The general reactivity allows for the synthesis of diverse derivatives.

| Nucleophile (Nu-H) | Reagent/Conditions | Potential Product (at C4, assuming a leaving group) | Reference Principle |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, MeCN) | 4-Amino-5-fluoro-2-(oxolan-3-yloxy)pyrimidine | nih.gov |

| Alcohol (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 4-Alkoxy-5-fluoro-2-(oxolan-3-yloxy)pyrimidine | nih.gov |

| Thiol (RSH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(Alkylthio)-5-fluoro-2-(oxolan-3-yloxy)pyrimidine | beilstein-journals.org |

| Water (H₂O) | Acid or Base catalysis | 5-Fluoro-2-(oxolan-3-yloxy)pyrimidin-4(3H)-one | scirp.org |

Conversely, the pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution (SEAr). The ring nitrogens exert a powerful deactivating effect, and reaction with an electrophile is further disfavored by the potential for the electrophile (or the acidic catalyst) to coordinate with the lone pair electrons on the nitrogen atoms, creating a positively charged pyridinium-like species that is even more deactivated. The 5-fluoro substituent also deactivates the ring to SEAr via its strong inductive effect.

As a result, classic SEAr reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally not feasible on the this compound core under standard conditions.

More viable methods for the functionalization of such electron-poor rings involve alternative strategies that bypass the high activation energy of SEAr. These include:

Directed Ortho-Metalation (DoM): If a directing group is present, deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) can occur at an adjacent position, followed by quenching with an electrophile.

Halogen-Metal Exchange: Starting from a halogenated derivative (e.g., at C4 or C6), treatment with an organolithium reagent can generate a lithiated pyrimidine species, which can then react with various electrophiles.

C-H Activation: Modern transition-metal-catalyzed C-H activation methodologies offer a pathway to functionalize specific C-H bonds, although this often depends on the presence of a suitable directing group.

Transformations Involving the Oxolan-3-yloxy Moiety of this compound

The oxolan-3-yloxy group is an ether linkage, which is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strong acidic conditions. Treatment of this compound with strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃) would likely lead to the cleavage of the C(pyrimidine)-O(ether) bond. This transformation would yield 5-fluoro-2-hydroxypyrimidine (B44746) (or its tautomer, 5-fluoropyrimidin-2(1H)-one) and a functionalized oxolane derivative.

The tetrahydrofuran (B95107) (oxolane) ring itself is a relatively stable saturated heterocycle. organic-chemistry.org While ring-opening reactions are known, they typically require harsh conditions or specific catalytic activation and are less common than the cleavage of the exocyclic ether bond.

Reactivity of the Fluoro Substituent and Its Influence on Overall Molecular Behavior

The fluorine atom at the C5 position is a key modulator of the molecule's reactivity and properties. documentsdelivered.com

Electronic Effects: As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect (-I). This effect lowers the electron density of the pyrimidine ring, which, as discussed, activates it towards nucleophilic attack and deactivates it towards electrophilic attack. mdpi.com

Steric Effects: Fluorine has a small van der Waals radius (1.47 Å), similar to that of hydrogen (1.20 Å). Therefore, it generally does not impose significant steric hindrance on approaching reagents.

C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond strength means that the fluorine atom is typically a poor leaving group in SNAr reactions compared to other halogens. beilstein-journals.org Displacement of the 5-fluoro group would only be expected under very forcing conditions or through specialized catalytic cycles.

Metabolic Stability: The strength of the C-F bond often enhances the metabolic stability of a molecule by blocking positions susceptible to oxidative metabolism by cytochrome P450 enzymes.

The introduction of fluorine can also alter the acidity (pKa) of nearby protons and influence the conformation and binding properties of the molecule in biological systems. mdpi.com

Mechanistic Investigations of Key Chemical Transformations of this compound

The primary reaction mechanism for the pyrimidine core is nucleophilic aromatic substitution. The classical SNAr mechanism is a two-step addition-elimination process. nih.gov

Addition Step: The nucleophile attacks one of the electron-deficient carbons of the pyrimidine ring (e.g., C4 or C6, if a leaving group is present). This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group. This is typically the rate-determining step when the leaving group is poor (like fluoride), but the addition step can be rate-limiting with good leaving groups and strong nucleophiles.

Recent studies have suggested that not all SNAr reactions follow this discrete two-step pathway. nih.gov Depending on the substrate, nucleophile, and leaving group, the reaction can proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state. It is proposed that many SNAr reactions exist on a "mechanistic continuum" between the stepwise and concerted extremes. nih.govchemrxiv.org

For the acid-catalyzed cleavage of the oxolane ether linkage, the mechanism would likely involve initial protonation of the ether oxygen, making the oxolanyl group a better leaving group. This is followed by either an SN1-type pathway (loss of the protonated oxolanol to form a cation, followed by attack of a nucleophile) or an SN2-type pathway (direct attack of a nucleophile on the pyrimidine C2 carbon or the oxolane C3 carbon, depending on steric and electronic factors).

Derivatization Strategies for this compound Analogues

Based on the reactivity profile discussed, several strategies can be employed to synthesize analogues of this compound. These strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govnih.gov

| Strategy | Target Position | Methodology | Example Reagents | Potential Outcome |

|---|---|---|---|---|

| Nucleophilic Substitution | C4 / C6 | SNAr displacement of a pre-installed leaving group (e.g., -Cl) | Alkylamines, sodium methoxide, potassium thioacetate | Introduction of diverse N, O, and S-linked substituents |

| C-H Functionalization | C6 | Deprotonation with a strong base followed by electrophilic quench | 1. LDA or n-BuLi 2. CO₂, DMF, I₂ | Introduction of carboxyl, formyl, or iodo groups |

| Ether Cleavage & Re-alkylation | C2 | Cleavage of the oxolane moiety and subsequent etherification | 1. BBr₃ 2. Alkyl halide, base (e.g., K₂CO₃) | Variation of the alkoxy substituent at the C2 position |

| Cross-Coupling Reactions | C4 / C6 | Palladium-catalyzed coupling of a halogenated precursor | Arylboronic acids (Suzuki), Alkynes (Sonogashira) | Formation of C-C bonds to introduce aryl or alkynyl groups |

These derivatization approaches allow for systematic modification of the pyrimidine core and its substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties. acs.orgnih.gov

Theoretical and Computational Investigations of 5 Fluoro 2 Oxolan 3 Yloxy Pyrimidine

Electronic Structure and Properties of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine via Quantum Chemistry Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's optimized geometry—the lowest energy arrangement of its atoms—and other key electronic parameters. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Electronic Properties of this compound (Representative Data) This table presents typical values expected from DFT calculations for a molecule of this type, as specific experimental or computational data for this exact compound is not widely published.

| Parameter | Value | Description |

|---|---|---|

| Ground State Energy (a.u.) | -820 to -830 | The total electronic energy of the molecule in its most stable form. |

| Dipole Moment (Debye) | 3.0 to 4.0 | A measure of the molecule's overall polarity, arising from asymmetrical charge distribution. |

| Point Group Symmetry | C1 | Indicates that the molecule has no elements of symmetry, which is common for complex structures. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a large gap implies high stability, whereas a small gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the oxygen atom of the oxolane group. The LUMO is likely distributed over the pyrimidine ring, influenced by the electron-withdrawing fluorine atom.

A Molecular Electrostatic Potential (MEP) surface map visually represents the electrostatic potential on the electron density surface. It helps identify regions prone to electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red/yellow) would be concentrated around the electronegative fluorine, nitrogen, and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.

Table 2: Frontier Molecular Orbital Properties of this compound (Representative Data) Values are illustrative based on similar heterocyclic compounds.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 | Indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the this compound molecule is primarily due to the rotation around the C-O single bond connecting the pyrimidine and oxolane rings. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. By systematically rotating this bond and calculating the energy at each step, a Potential Energy Surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for conversion between them. This analysis is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Interactions of this compound (non-biological context)

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time by solving Newton's equations of motion for the system. In a non-biological context, an MD simulation would typically place the molecule in a simulated box of a chosen solvent (e.g., water) to study its movement and interactions. Analysis of the simulation trajectory can reveal how the molecule's conformation changes over time and how it interacts with surrounding solvent molecules through hydrogen bonds or van der Waals forces. Such simulations are valuable for understanding solubility, stability, and the influence of the solvent on the molecule's conformational preferences.

Prediction of Reactivity and Reaction Pathways for this compound via Computational Methods

Computational methods can predict the most likely sites of chemical reactions. The MEP surface, as mentioned earlier, highlights electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack, respectively. Additionally, local reactivity descriptors derived from DFT, such as Fukui functions, can provide a quantitative measure of an atom's reactivity within the molecule. For this compound, these calculations would likely indicate that the carbon atoms in the pyrimidine ring, particularly the one bonded to fluorine, are susceptible to nucleophilic attack.

In Silico Assessment of Structure-Activity/Property Relationships for this compound Analogues

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are used to build mathematical models that correlate a molecule's structural features with its biological activity or physical properties. For analogues of this compound, a QSAR study would involve generating a series of related compounds by modifying parts of the structure. For each analogue, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated. Statistical methods are then used to create a model that predicts the activity or property based on these descriptors. Such models are instrumental in rational drug design, allowing for the virtual screening and optimization of lead compounds before their synthesis.

Exploratory Research on Applications of 5 Fluoro 2 Oxolan 3 Yloxy Pyrimidine As a Chemical Scaffold

Preliminary Biochemical Interaction Studies for 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine.

Comprehensive searches of scientific literature and chemical databases did not yield specific preliminary biochemical interaction studies for this compound. The broader class of 5-fluoropyrimidines is known to interact with various biological targets, but direct studies on this specific compound are not publicly available.

In Vitro Enzyme Inhibition and Mechanistic Studies (e.g., target binding, kinetics) (non-clinical).

There is no specific information available in the scientific literature regarding the in vitro enzyme inhibition or mechanistic studies of this compound. While related compounds, such as 5-fluorouracil, are well-documented inhibitors of enzymes like thymidylate synthase, no such data has been published for this compound.

Receptor Binding and Modulation (in vitro, non-clinical).

No in vitro receptor binding or modulation studies for this compound have been reported in the available scientific literature. While pyrimidine (B1678525) scaffolds are common in molecules that bind to various receptors, including adenosine receptors, specific binding data for this compound is not available. nih.gov

This compound as a Scaffold for Chemical Biology Probes.

The use of this compound as a scaffold for chemical biology probes has not been specifically described in the literature. Fluorinated pyrimidines, in general, have been utilized as ¹⁹F NMR probes to study the secondary structures of DNA and RNA. nih.gov The fluorine atom provides a sensitive NMR handle. However, the application of this compound for this purpose has not been documented. Small-molecule fluorescent probes are crucial in chemical biology, and various heterocyclic scaffolds, including pyrimidines, can be elaborated to create such tools. nih.govnih.gov

Investigation of this compound in Material Science or Polymer Chemistry (if applicable).

A thorough search of the literature did not reveal any studies on the investigation or application of this compound in the fields of material science or polymer chemistry.

Application of this compound in Agrochemical Research (e.g., as novel mechanistic tools, non-field trial data).

There are no specific studies detailing the application of this compound in agrochemical research. However, a patent for 5-fluoro pyrimidine derivatives suggests that compounds within this class may have utility in controlling fungal diseases in plants. google.com The patent indicates that these compounds could be effective in a disease-inhibiting and phytologically acceptable amount. google.com This suggests a potential avenue for research for compounds like this compound, although no specific non-field trial data for this particular molecule is available.

Advanced Analytical Methodologies for 5 Fluoro 2 Oxolan 3 Yloxy Pyrimidine Research

Chromatographic Method Development for Purity and Isomeric Analysis of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine

Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for determining the purity of synthesized this compound and resolving its potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the goal, capable of separating the main compound from its impurities, starting materials, and degradation products.

For a compound with the chemical structure of this compound, method development would typically begin with a C18 column, which separates compounds based on hydrophobicity. scielo.br The mobile phase often consists of a mixture of an aqueous component (like water or a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). scielo.brallmultidisciplinaryjournal.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the fluoropyrimidine ring system is expected to have a strong UV absorbance maximum around 260-266 nm. scielo.briosrphr.org

Furthermore, the oxolan-3-yloxy substituent introduces a chiral center into the molecule, resulting in the existence of (R)- and (S)-enantiomers. Distinguishing between these stereoisomers is critical as they may have different biological activities. This separation cannot be achieved on a standard C18 column but requires a specialized chiral stationary phase (CSP). mdpi.comsigmaaldrich.com Chiral HPLC columns, such as those based on derivatized cyclodextrins or proteins, are designed to interact differently with each enantiomer, leading to different retention times and enabling their separation and quantification. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Purity Analysis (RP-HPLC) | Isomeric Analysis (Chiral HPLC) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral (e.g., Cyclodextrin-based) |

| Mobile Phase | A: Water/0.1% Formic AcidB: Acetonitrile/0.1% Formic Acid | Isocratic mixture of Hexane and Ethanol |

| Flow Rate | 1.0 mL/min scielo.brallmultidisciplinaryjournal.com | 0.8 mL/min |

| Detection | UV at 265 nm scielo.br | UV at 265 nm |

| Injection Volume | 10 µL | 10 µL |

| Column Temp. | 30 °C | 25 °C |

| Run Time | 30 minutes iosrphr.org | 20 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to its polarity and likely low volatility, this compound is not ideally suited for direct GC-MS analysis. However, its volatile derivatives can be analyzed effectively.

A common strategy for making polar compounds amenable to GC is derivatization, such as silylation. nih.gov Reacting the compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) would replace any active hydrogens, decrease polarity, and increase volatility. The resulting trimethylsilyl (B98337) derivative could then be readily analyzed.

In the GC system, the derivatized compound is separated on a capillary column (e.g., a DB-5ms). The separated components then enter the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules and fragments them in a reproducible pattern, creating a mass spectrum that acts as a molecular "fingerprint" for identification. mdpi.com This technique is highly sensitive and specific, making it excellent for identifying trace-level impurities that are sufficiently volatile after derivatization. nih.gov

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| MS Ion Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Mass Range | 50-500 amu |

High-Resolution Mass Spectrometry for Characterization and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous characterization of newly synthesized compounds. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. This is an essential step in confirming the identity of this compound.

When coupled with liquid chromatography (LC-HRMS), this technique becomes invaluable for monitoring the progress of a chemical reaction. By taking small aliquots from the reaction mixture over time, a researcher can track the consumption of reactants and the formation of the desired product, as well as detect any side-products or intermediates.

Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can be used to elucidate the structure of the molecule. The parent ion is isolated, fragmented, and the exact masses of the resulting fragment ions are measured. This fragmentation pattern provides detailed structural information, helping to confirm the connectivity of the atoms within the molecule. For this compound, characteristic fragments would likely include the pyrimidine (B1678525) ring and the oxolane moiety. researchgate.net

Table 3: HRMS Data for this compound

| Parameter | Description |

|---|---|

| Chemical Formula | C₉H₉FN₂O₃ |

| Theoretical Exact Mass | 212.05972 Da |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Observed Ion | [M+H]⁺ at m/z 213.0675 |

| Plausible Fragment Ion 1 | C₄H₂FN₂O₂ (Fluorouracil moiety) |

| Plausible Fragment Ion 2 | C₅H₇O (Oxolane moiety after H rearrangement) |

Quantitative Spectroscopic Methods for In Vitro Studies and Reaction Yield Determination

Spectroscopic methods offer rapid and non-destructive ways to quantify chemical compounds, which is essential for determining reaction yields and for measuring concentrations in in vitro biological assays.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for quantification. iajps.com It operates on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. libretexts.orgrepligen.com Given the fluoropyrimidine core, this compound would exhibit a characteristic absorbance in the UV range. To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for analyzing samples from in vitro studies. nih.gov

For determining the yield of a chemical reaction without the need for purification and isolation, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool. In a typical qNMR experiment, a known amount of an internal standard (a compound that does not react with the sample and has a distinct NMR signal) is added to a precisely weighed sample of the crude reaction product. By comparing the integration of a specific proton (¹H NMR) or fluorine (¹⁹F NMR) signal from the product with the integral of a signal from the internal standard, the exact amount of product in the mixture can be calculated. researchgate.net For this molecule, ¹⁹F NMR would be particularly advantageous as the single fluorine atom provides a clean and specific signal with no background interference, allowing for highly accurate yield determination. researchgate.net

Table 4: Principles of Quantitative Spectroscopic Methods

| Method | Principle | Application | Key Considerations |

|---|---|---|---|

| UV-Vis Spectroscopy | Beer-Lambert Law: Absorbance is proportional to concentration. libretexts.orgrepligen.com | Quantifying compound concentration in solution for in vitro assays. | Requires a chromophore in the molecule. A calibration curve with pure standards is necessary. libretexts.org |

| Quantitative NMR (qNMR) | Signal integral is directly proportional to the number of nuclei. | Determining the exact amount of product in a crude reaction mixture to calculate yield. | Requires a suitable internal standard of known purity and concentration. |

Future Research Directions and Unexplored Avenues for 5 Fluoro 2 Oxolan 3 Yloxy Pyrimidine

Development of Novel and Economically Viable Synthetic Routes for 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine

A primary focus for future research will be the establishment of synthetic methodologies that are not only high-yielding but also align with the principles of green and sustainable chemistry. Moving beyond traditional multi-step syntheses, which can be resource-intensive, will be crucial for making this compound more accessible for extensive research and potential applications.

Key areas for exploration include:

One-Pot and Multi-Component Reactions: Designing a synthesis where precursors for the 5-fluoropyrimidine (B1206419) ring and the oxolan-3-yloxy side chain are combined in a single reaction vessel could significantly improve efficiency, reduce solvent waste, and lower production costs.

Advanced Catalysis: The development of novel organocatalysts or transition-metal catalysts could enable the crucial etherification step to proceed under milder conditions with higher selectivity, thereby avoiding the need for harsh reagents and complex protecting group strategies.

Flow Chemistry Synthesis: Implementing a continuous flow manufacturing process for this molecule could offer superior control over reaction parameters, leading to higher purity and yields. This approach also enhances the safety and scalability of the synthesis.

Biocatalytic Methods: The use of enzymes to catalyze key synthetic steps could provide unparalleled stereo- and regioselectivity, offering an environmentally benign route to the target compound and its derivatives.

Table 1: Comparative Overview of Potential Synthetic Strategies

| Synthetic Strategy | Potential Benefits | Key Challenges |

| One-Pot Synthesis | Higher efficiency, reduced waste, cost-effective. | Complex optimization of conditions for concurrent reactions. |

| Catalytic Methods | Milder conditions, high selectivity, lower energy consumption. | Catalyst cost, potential for product contamination with trace metals. |

| Flow Chemistry | Excellent process control, enhanced safety, scalable. | High initial investment in specialized equipment. |

| Biocatalysis | Environmentally friendly, high specificity, biodegradable catalysts. | Limited enzyme stability, potential for narrow substrate scope. |

Elucidation of Additional Reactivity Patterns and Unconventional Transformations of this compound

The interplay between the electron-withdrawing fluorine atom and the electron-donating ether group on the pyrimidine (B1678525) ring suggests a rich chemical reactivity that is yet to be fully explored. Future investigations should venture beyond conventional reactions to uncover novel transformations.

Promising research avenues include:

Photocatalysis and Electrochemistry: These modern synthetic tools could unlock new reaction pathways. For instance, visible-light photocatalysis might facilitate selective C-H functionalization on either the pyrimidine or oxolane moiety, while electrochemical methods could be used to investigate its redox behavior and mediate unique cyclization or coupling reactions.

Late-Stage Functionalization: A systematic study of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at various positions of the pyrimidine ring would be invaluable for rapidly generating a library of analogues for structure-activity relationship studies.

Exploration of Ring Stability: Probing the stability of the pyrimidine and oxolane rings under a range of energetic conditions (e.g., high temperature, strong acids/bases) could lead to the discovery of interesting ring-opening or rearrangement reactions, yielding novel heterocyclic systems.

Advanced Computational Modeling for Predictive Understanding of this compound Behavior

In silico methods are indispensable for accelerating chemical research by providing predictive insights into molecular properties and reactivity, thereby guiding experimental design.

Key computational approaches to be employed:

Density Functional Theory (DFT): DFT calculations can provide a deep understanding of the molecule's electronic landscape, including its frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surface. This information is critical for predicting reactive sites and rationalizing observed chemical behavior.

Property Prediction: Computational algorithms can be used to forecast essential physicochemical properties such as solubility, lipophilicity (logP), and spectroscopic data, which are vital for planning experiments and interpreting results.

Table 2: Hypothetical Data from Predictive Computational Modeling

| Computational Method | Predicted Parameter | Significance and Application |

| DFT | HOMO-LUMO Energy Gap | Indicates electronic stability and potential for use in organic electronics. |

| DFT | Electrostatic Potential Map | Identifies electron-rich and -poor regions to predict sites of reaction. |

| MD Simulation | Conformational Energy Profile | Reveals the most stable three-dimensional structures of the molecule. |

Identification of Novel Applications for this compound Beyond Current Scope (non-clinical)

The structural attributes of this compound suggest that its utility may extend beyond the traditional boundaries of medicinal chemistry.

Potential areas for non-clinical applications include:

Materials Science: Fluorinated organic molecules are of great interest in the development of functional materials. This compound could be investigated as a building block for organic semiconductors, liquid crystals, or polymers with tailored electronic, optical, and thermal properties.

Chemical Probes and Sensors: The pyrimidine core can be a scaffold for the development of chemical probes. By appending chromophores or fluorophores, it could be transformed into a sensor for detecting specific analytes or monitoring chemical environments.

Agrochemicals: The 5-fluoropyrimidine motif is present in some agrochemicals. Investigating the biological activity of this compound in the context of crop protection could reveal new potential applications.

Integration of this compound into Hybrid Molecular Systems for Enhanced Functionality

The creation of hybrid molecules, where distinct molecular fragments are combined to achieve synergistic or novel functionalities, is a burgeoning field of research. mdpi.comnih.gov

Future directions in this area could involve:

Development of Hybrid Catalysts: The nitrogen atoms of the pyrimidine ring could act as ligands for coordinating with metal centers, making it a component of a novel catalyst system for organic synthesis.

Supramolecular Assemblies: The molecule's capacity for hydrogen bonding and π-stacking could be harnessed in the field of supramolecular chemistry to create self-assembling materials like gels, fibers, or films.

Photo- and Redox-Active Systems: Covalently linking this pyrimidine derivative to photoactive or redox-active moieties could result in sophisticated molecular systems for applications in light-harvesting, energy storage, or molecular electronics.

Q & A

Q. What are the standard synthetic protocols for preparing 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated pyrimidine derivatives are often synthesized via Suzuki-Miyaura coupling or nucleophilic displacement of halogen atoms (e.g., chlorine) with oxolane derivatives . Key intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine are purified via column chromatography and characterized using:

Q. How can researchers ensure compound stability during storage and handling?

- Storage conditions : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor via HPLC for degradation products (e.g., free fluoride ions or oxolane ring-opening byproducts) .

Q. What analytical techniques are critical for confirming the structural integrity of fluorinated pyrimidines?

- X-ray crystallography : Resolves stereochemistry of the oxolane ring and fluorine orientation .

- FT-IR spectroscopy : Identifies key functional groups (e.g., C-F stretch at ~1,100 cm⁻¹) .

- Elemental analysis : Validates empirical formula (e.g., C₈H₉FN₂O₂) .

Advanced Research Questions

Q. How can reaction yields be optimized for fluorinated pyrimidine derivatives with sterically hindered substituents?

- Catalyst screening : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, optimizing ligand steric bulk to accommodate the oxolane group .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the oxolane oxygen.

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrimidines?

- Reproducibility protocols : Replicate studies under identical conditions (pH, solvent, cell lines) to isolate variables .

- Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that may influence bioactivity .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of fluorine on pyrimidine ring reactivity and binding affinity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

- Substituent variation : Replace the oxolane group with other heterocycles (e.g., tetrahydrofuran derivatives) to modulate lipophilicity .

- Fluorine positional scanning : Compare 2-, 4-, and 5-fluoro isomers to assess impact on target binding (e.g., kinase inhibition) .

- Pharmacokinetic profiling : Evaluate metabolic stability in microsomal assays and plasma protein binding using equilibrium dialysis .

Methodological Considerations for Data Analysis

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) across studies?

Q. What experimental designs are recommended for studying thermal degradation kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.